[Lys5,MeLeu9,Nle10]-NKA(4-10): A Deep Dive into its Mechanism of Action as a Potent and Selective Tachykinin NK2 Receptor Agonist
[Lys5,MeLeu9,Nle10]-NKA(4-10): A Deep Dive into its Mechanism of Action as a Potent and Selective Tachykinin NK2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Lys5,MeLeu9,Nle10]-Neurokinin A (4-10), hereafter referred to as LMN-NKA, is a synthetic peptide analog of Neurokinin A (NKA) that has emerged as a highly potent and selective agonist for the tachykinin NK2 receptor (NK2R). This technical guide provides an in-depth exploration of the mechanism of action of LMN-NKA, detailing its molecular interactions, downstream signaling cascades, and physiological effects. The document synthesizes key quantitative data from various studies, outlines experimental protocols for its characterization, and presents visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Tachykinins are a family of neuropeptides that play crucial roles in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Their actions are mediated through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. Neurokinin A (NKA) is the endogenous ligand that preferentially binds to the NK2 receptor.[1] LMN-NKA is a modified heptapeptide fragment of NKA, designed to exhibit enhanced potency and selectivity for the NK2 receptor.[2][3] Its prokinetic activity has been demonstrated in various tissues, making it a valuable tool for studying the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions involving smooth muscle dysregulation.[2][4]
Molecular Interaction with the NK2 Receptor
LMN-NKA's mechanism of action is initiated by its binding to the tachykinin NK2 receptor, a class I (rhodopsin-like) GPCR.[1][5] The selectivity of LMN-NKA for the NK2 receptor over the NK1 and NK3 receptors is a key feature that distinguishes it from the endogenous ligand NKA.[6] This selectivity is attributed to specific amino acid substitutions in its sequence: Lysine at position 5, Methyl-Leucine at position 9, and Norleucine at position 10.
Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of LMN-NKA for the NK2 receptor. These studies typically involve the displacement of a radiolabeled ligand, such as [125I]-NKA, from the receptor by increasing concentrations of the unlabeled ligand (LMN-NKA). The affinity is commonly expressed as the inhibitor constant (Ki) or the concentration of the ligand that inhibits 50% of the specific binding (IC50).
| Compound | Receptor | Assay Type | Ki (nM) | pKi | IC50 (nM) | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | [125I]-NKA displacement | 0.13 | 9.90 | 6.1 | [3][6][7] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK1 | [3H]-Septide displacement | 87.6 | 7.06 | - | [6] |
| Neurokinin A (NKA) | Human NK2 | [125I]-NKA displacement | 0.35 | 9.45 | - | [6] |
| Neurokinin A (NKA) | Human NK1 | [3H]-Septide displacement | 7.0 | 8.15 | - | [6] |
Table 1: Binding Affinity of LMN-NKA and NKA at Human NK1 and NK2 Receptors.
Downstream Signaling Pathways
Upon binding of LMN-NKA, the NK2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The NK2 receptor primarily couples to Gq/11 and Gs proteins.[1]
Gq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization
The activation of the Gq/11 protein initiates the canonical phosphoinositide signaling cascade.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLC.
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
The potency of LMN-NKA in inducing this pathway is measured by its ability to increase intracellular calcium levels, typically quantified as the half-maximal effective concentration (EC50).
Gs-Mediated Pathway: Modulation of Cyclic AMP Levels
In addition to the Gq/11 pathway, the NK2 receptor can also couple to the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6]
| Compound | Receptor | Functional Assay | EC50 (nM) | pEC50 | Reference |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | Intracellular Calcium Mobilization | 0.16 | 9.80 | [6] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK1 | Intracellular Calcium Mobilization | 16.8 | 7.77 | [6] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK2 | cAMP Stimulation | 0.4 | 9.40 | [6] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | Human NK1 | cAMP Stimulation | 29.6 | 7.53 | [6] |
| Neurokinin A (NKA) | Human NK2 | Intracellular Calcium Mobilization | 0.13 | 8.89 | [6] |
| Neurokinin A (NKA) | Human NK1 | Intracellular Calcium Mobilization | 0.13 | 8.89 | [6] |
| Neurokinin A (NKA) | Human NK2 | cAMP Stimulation | 0.8 | 9.10 | [6] |
| Neurokinin A (NKA) | Human NK1 | cAMP Stimulation | 2.2 | 8.66 | [6] |
Table 2: Functional Potency of LMN-NKA and NKA in Activating Downstream Signaling Pathways.
Caption: Signaling pathways activated by LMN-NKA binding to the NK2 receptor.
Physiological Effects: Prokinetic Activity
The activation of NK2 receptors by LMN-NKA leads to pronounced physiological effects, most notably the contraction of smooth muscle in various tissues.[2] This prokinetic activity has been extensively studied in the gastrointestinal and urinary tracts.
-
Gastrointestinal Tract: LMN-NKA induces contraction of the colon, leading to increased defecation.[2][8]
-
Urinary Tract: It also causes contraction of the detrusor muscle in the bladder, resulting in increased urination.[2][4][9]
These effects are dose-dependent and can be blocked by NK2 receptor antagonists, confirming the receptor-mediated mechanism.[2][10] While highly selective, at higher concentrations, LMN-NKA can exhibit some activity at the NK1 receptor, which may lead to side effects such as emesis and hypotension.[3][4]
| Tissue | Species | Effect | EC50 (nM) | Reference |
| Rat Fundus | Rat | Contraction | 117 | |
| Rat Bladder | Rat | Contraction | 10 | |
| Human Colon (Circular Muscle) | Human | Contraction | - | [11][12] |
| Human Bladder (Detrusor) | Human | Contraction | - | [9] |
Table 3: In Vitro Prokinetic Effects of LMN-NKA.
Experimental Protocols
Radioligand Binding Assay (Displacement)
Objective: To determine the binding affinity (Ki) of LMN-NKA for the NK2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK2 receptor (e.g., CHO cells).
-
Incubation: A fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [125I]-NKA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled LMN-NKA.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of LMN-NKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 7. [Lys5,MeLeu9,Nle10]-NKA(4-10) TFA|CAS 0|DC Chemicals [dcchemicals.com]
- 8. Prokinetic effects of the neurokinin NK2 receptor agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal activity in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jurology.com [jurology.com]
- 10. Pharmacodynamic evaluation of Lys5, MeLeu9, Nle10-NKA(4–10) prokinetic effects on bladder and colon activity in acute spinal cord transected and spinally intact rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NK2 tachykinin receptors and contraction of circular muscle of the human colon: characterization of the NK2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular muscle contraction, messenger signalling and localization of binding sites for neurokinin A in human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
